2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester 2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester
Brand Name: Vulcanchem
CAS No.: 1171921-61-1
VCID: VC11710461
InChI: InChI=1S/C23H24O3/c1-16(2)26-23(24)22-19(9-6-10-21(22)25-3)14-12-17-11-13-18-7-4-5-8-20(18)15-17/h4-11,13,15-16H,12,14H2,1-3H3
SMILES: CC(C)OC(=O)C1=C(C=CC=C1OC)CCC2=CC3=CC=CC=C3C=C2
Molecular Formula: C23H24O3
Molecular Weight: 348.4 g/mol

2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester

CAS No.: 1171921-61-1

Cat. No.: VC11710461

Molecular Formula: C23H24O3

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester - 1171921-61-1

Specification

CAS No. 1171921-61-1
Molecular Formula C23H24O3
Molecular Weight 348.4 g/mol
IUPAC Name propan-2-yl 2-methoxy-6-(2-naphthalen-2-ylethyl)benzoate
Standard InChI InChI=1S/C23H24O3/c1-16(2)26-23(24)22-19(9-6-10-21(22)25-3)14-12-17-11-13-18-7-4-5-8-20(18)15-17/h4-11,13,15-16H,12,14H2,1-3H3
Standard InChI Key BKWDNFUBVURJRN-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1=C(C=CC=C1OC)CCC2=CC3=CC=CC=C3C=C2
Canonical SMILES CC(C)OC(=O)C1=C(C=CC=C1OC)CCC2=CC3=CC=CC=C3C=C2

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester is C23H24O3\text{C}_{23}\text{H}_{24}\text{O}_3, with a molecular weight of 348.44 g/mol. The structure comprises three key regions:

  • Benzoic acid core: A benzene ring substituted with a methoxy group (-OCH3_3) at position 2 and a branched ethyl-naphthalene group at position 6.

  • Naphthalene-ethyl side chain: A naphthalene moiety linked via a two-carbon ethyl bridge to the benzoic acid ring, enhancing aromatic conjugation.

  • Isopropyl ester group: The carboxylic acid of benzoic acid is esterified with isopropyl alcohol, forming a sterically hindered ester.

Table 1: Key Structural Features and Properties

FeatureDescription
Molecular FormulaC23H24O3\text{C}_{23}\text{H}_{24}\text{O}_3
Molecular Weight348.44 g/mol
Functional GroupsMethoxy, ester, naphthalene
Aromatic SystemsBenzene, naphthalene
SolubilityLikely soluble in organic solvents (e.g., DCM, THF) due to ester and aromatic groups

The presence of the naphthalene group suggests strong UV absorption, typical of polycyclic aromatic hydrocarbons, while the ester group may confer hydrolytic instability under acidic or basic conditions .

Synthetic Routes and Methodologies

The synthesis of this compound likely involves multi-step reactions, including Friedel-Crafts alkylation for naphthalene attachment and esterification of the benzoic acid precursor.

Esterification of Benzoic Acid

A plausible route begins with the esterification of 2-methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid using isopropyl alcohol. The formamide-catalyzed activation method described by Huy and Mbouhom (2019) offers an atom-efficient pathway for such transformations . This approach employs formamide derivatives to activate carboxylic acids, avoiding traditional reagents like thionyl chloride (SOCl2_2) or oxalyl chloride (C2_2O2_2Cl2_2), which generate stoichiometric HCl .

Key Reaction Steps:

  • Acid Activation: The benzoic acid reacts with a formamide catalyst (e.g., FPyr) to form an intermediate acyloxyphosphonium ion.

  • Nucleophilic Attack: Isopropyl alcohol attacks the activated carbonyl, displacing the catalyst and forming the ester.

Table 2: Comparative Atom Efficiency of Esterification Methods

MethodReagentAtom Efficiency (%)Byproducts
Formamide Catalysis FPyr88H2_2O
Thionyl Chloride SOCl2_264HCl, SO2_2
Oxalyl Chloride C2_2O2_2Cl2_256HCl, CO, CO2_2

The formamide method outperforms traditional chlorinating agents in atom economy (88% vs. 56–64%) and reduces hazardous byproducts .

Naphthalene-Ethyl Side Chain Installation

The naphthalen-2-yl-ethyl group at position 6 of the benzoic acid core may be introduced via Friedel-Crafts alkylation. Using naphthalene and a dihaloethane (e.g., 1,2-dibromoethane) in the presence of a Lewis acid catalyst (e.g., AlCl3_3) could yield the desired ethyl bridge .

Physicochemical Properties

Spectroscopic Data

While experimental data for this specific compound is limited, analogous esters and naphthalene derivatives provide insights:

  • IR Spectroscopy: Expected peaks include C=O stretch (~1720 cm1^{-1}), aromatic C-H stretches (~3050 cm1^{-1}), and C-O ester vibrations (~1250 cm1^{-1}) .

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: A singlet for the methoxy group (~δ 3.8 ppm), multiplet signals for naphthalene protons (δ 7.2–8.5 ppm), and a triplet for the ethyl bridge (δ 2.6–3.1 ppm).

    • 13CNMR^{13}\text{C} \text{NMR}: Carbonyl carbon at ~δ 170 ppm, quaternary carbons in the naphthalene system (δ 125–140 ppm) .

Chromatographic Behavior

In gas chromatography (GC), the compound’s retention time would depend on its polarity and molecular weight. Similar esters with naphthalene groups, such as 6-bromonaphthalen-2-yl oxyacetic acid methyl ester, exhibit retention times between 12–16 minutes under standard GC conditions .

Stability and Degradation Pathways

The isopropyl ester group is susceptible to hydrolysis under acidic or basic conditions, regenerating the parent carboxylic acid and isopropyl alcohol. Accelerated stability studies (e.g., 40°C/75% RH) would quantify degradation kinetics, with HPLC monitoring for free acid formation .

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